molecular formula C19H18FN3O2S B11231708 3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-5-[(2-fluorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazole

3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-5-[(2-fluorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazole

Cat. No.: B11231708
M. Wt: 371.4 g/mol
InChI Key: BYUIIYAQFIFDEW-UHFFFAOYSA-N
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Description

3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-5-[(2-fluorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazole is a synthetic organic compound that belongs to the class of triazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-5-[(2-fluorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazole typically involves multiple steps:

    Formation of the Benzodioxepin Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Fluorobenzyl Group: This can be achieved through nucleophilic substitution reactions using fluorobenzyl halides.

    Formation of the Triazole Ring: This step often involves the cyclization of hydrazine derivatives with appropriate carbonyl compounds.

    Sulfur Introduction: The sulfanyl group can be introduced through thiolation reactions using thiol reagents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the benzodioxepin ring, leading to various reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorobenzyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are often used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups at the fluorobenzyl position.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.

Biology

In biological research, triazole derivatives are often studied for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds. This compound could be investigated for similar activities.

Medicine

Medicinal chemistry applications include the development of new drugs targeting specific enzymes or receptors. The compound’s triazole ring is a common pharmacophore in many therapeutic agents.

Industry

In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-5-[(2-fluorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazole would depend on its specific biological target. Generally, triazole derivatives can inhibit enzymes by binding to their active sites or interfere with cellular processes by interacting with specific receptors.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole: A basic triazole compound with various biological activities.

    Fluorobenzyl Triazoles: Compounds with similar structures but different substituents on the triazole ring.

    Benzodioxepin Derivatives: Compounds with the benzodioxepin ring but different functional groups.

Uniqueness

The uniqueness of 3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-5-[(2-fluorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazole lies in its combination of the benzodioxepin ring, fluorobenzyl group, and triazole ring, which may confer unique biological activities and chemical reactivity.

Properties

Molecular Formula

C19H18FN3O2S

Molecular Weight

371.4 g/mol

IUPAC Name

3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-5-[(2-fluorophenyl)methylsulfanyl]-4-methyl-1,2,4-triazole

InChI

InChI=1S/C19H18FN3O2S/c1-23-18(13-7-8-16-17(11-13)25-10-4-9-24-16)21-22-19(23)26-12-14-5-2-3-6-15(14)20/h2-3,5-8,11H,4,9-10,12H2,1H3

InChI Key

BYUIIYAQFIFDEW-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NN=C1SCC2=CC=CC=C2F)C3=CC4=C(C=C3)OCCCO4

Origin of Product

United States

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